

deuterated sodium benzoate structure

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Compound of Interest

Compound Name: Sodium benzoate-d5

CAS No.: 62790-26-5

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An In-Depth Technical Guide to Deuterated Sodium Benzoate

Abstract

Deuterated sodium benzoate, particularly **Sodium benzoate-d5**, represents a critical tool in modern analytical and pharmaceutical sciences. As a stable isotope-labeled (SIL) analog of sodium benzoate, its applications extend from serving as a high-fidelity internal standard in quantitative mass spectrometry to its use as a tracer in metabolic research. The substitution of hydrogen with deuterium atoms on the phenyl ring imparts a unique mass signature without significantly altering its chemical properties, a feature that underpins its utility. This guide provides a comprehensive overview of the structure, synthesis, and characterization of deuterated sodium benzoate. It further details its principal applications with field-proven protocols, offering researchers and drug development professionals a practical reference for leveraging this compound in their workflows.

The Rationale for Deuteration: A Molecular Overview

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway.^[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a favored choice for this purpose. The C-D bond is stronger than the C-H bond, an attribute that

gives rise to the Kinetic Isotope Effect (KIE), where isotopically substituted molecules may react at different rates.[2] This phenomenon can be exploited to slow metabolic degradation at specific sites within a drug molecule, potentially improving its pharmacokinetic profile.[3][4][5]

Sodium benzoate ($C_7H_5NaO_2$) is the sodium salt of benzoic acid, a compound widely used as a preservative in food, beverages, and pharmaceuticals due to its antimicrobial properties.[6][7][8][9] Its deuterated counterpart, typically **Sodium benzoate-d5** ($C_7D_5NaO_2$), replaces the five hydrogen atoms on the benzene ring with deuterium. This modification makes it an ideal internal standard for bioanalytical assays and a valuable tracer for studying the metabolic fate of benzoate-containing compounds.[10]

Structure and Physicochemical Properties

The core structure of deuterated sodium benzoate is identical to its non-deuterated form, with the exception of the isotopic substitution on the aromatic ring.

Chemical Structures

The structures of sodium benzoate and its pentadeuterated analog are depicted below.

Caption: Chemical structures of sodium benzoate and **sodium benzoate-d5**.

Comparative Physicochemical Data

The primary difference between the two compounds is their molecular weight, a direct consequence of the mass difference between hydrogen and deuterium. This mass shift is the basis for their differentiation in mass spectrometry.

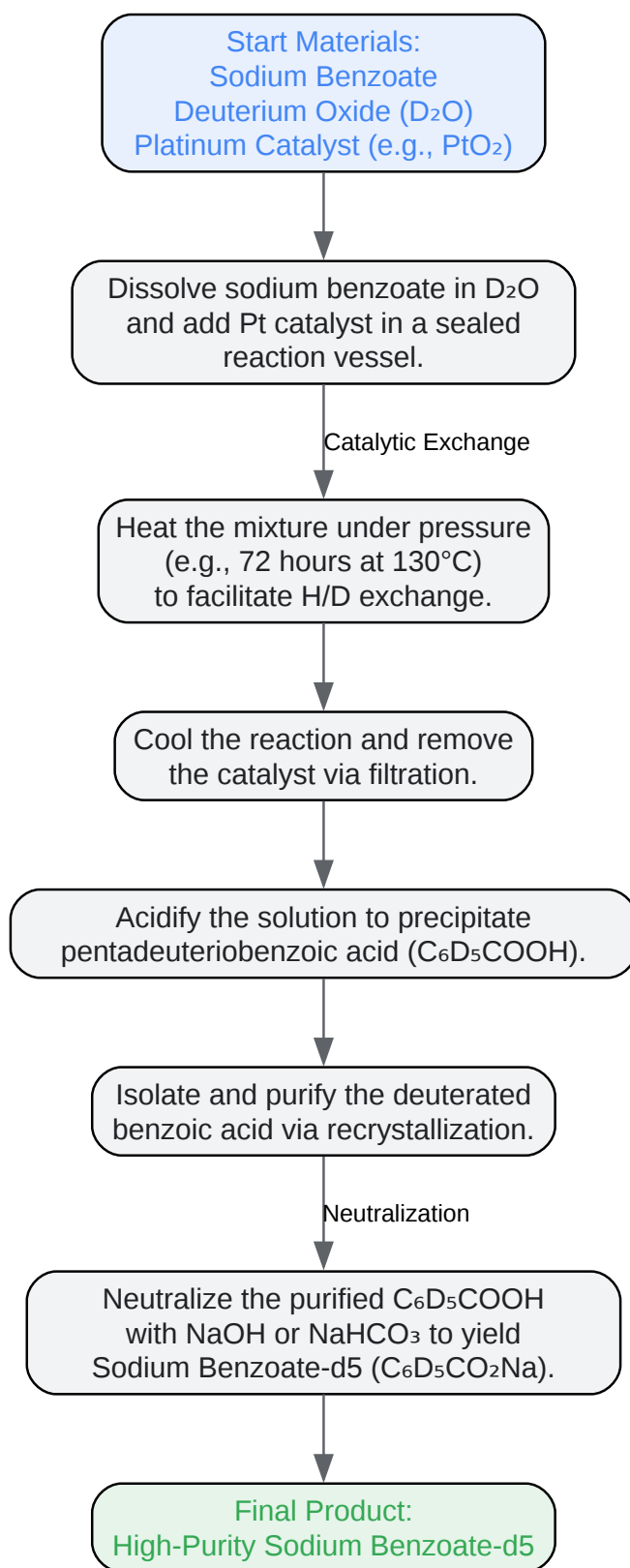
Property	Sodium Benzoate	Deuterated Sodium Benzoate (d5)	Data Source(s)
Chemical Formula	C ₇ H ₅ NaO ₂	C ₆ D ₅ CO ₂ Na	[8][11]
Molar Mass	~144.11 g/mol	~149.13 g/mol	[12]
CAS Number	532-32-1	62790-26-5	[13]
Appearance	White crystalline powder or granules	White crystalline powder	[8][12][14]
Melting Point	>300 °C	>300 °C	[14]
Solubility in Water	High (e.g., ~63 g/100 mL at 20°C)	High (assumed similar to parent)	[8][12][14]
Mass Shift	M	M+5	

Synthesis and Purification

The synthesis of deuterated aromatic compounds often relies on isotope exchange reactions where protons on the aromatic ring are swapped for deuterons from a deuterium-rich source.

Synthesis via Platinum-Catalyzed H/D Exchange

A common and effective method for preparing deuterated benzoic acid (the precursor to **sodium benzoate-d5**) is through a platinum-catalyzed hydrogen-deuterium exchange in heavy water (D₂O).[15] The resulting deuterated benzoic acid can then be neutralized to form the sodium salt.



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Caption: General workflow for the synthesis of **sodium benzoate-d5**.

Experimental Protocol: Synthesis

The following protocol is a representative methodology based on established literature procedures.^[15]

- **Reaction Setup:** In a high-pressure reaction vessel, dissolve sodium benzoate (1 equivalent) in 99.5%+ purity deuterium oxide (D₂O).
- **Catalyst Addition:** Add a catalytic amount of platinum oxide (PtO₂).
- **Reduction & Sealing:** Briefly bubble deuterium gas through the solution to reduce the oxide to platinum black, then evacuate and seal the vessel.
- **Exchange Reaction:** Heat the vessel in a rocking furnace at 130°C for 72 hours to drive the exchange reaction. For maximum deuteration, this step may be repeated with a fresh portion of D₂O.
- **Isolation of Deuterated Acid:** After cooling, filter off the platinum catalyst. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the pentadeuteriobenzoic acid.
- **Purification:** Collect the solid by filtration and recrystallize from a suitable solvent to achieve high chemical purity.
- **Salt Formation:** Dissolve the purified pentadeuteriobenzoic acid in water and carefully neutralize with a stoichiometric amount of sodium hydroxide or sodium bicarbonate.
- **Final Product Isolation:** Evaporate the water under reduced pressure to yield the final product, **sodium benzoate-d₅**, as a white solid.

Structural Characterization and Quality Control

Confirming the identity, isotopic enrichment, and purity of the final product is a critical, self-validating step in the workflow. This is primarily achieved through NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and isotopic analysis.

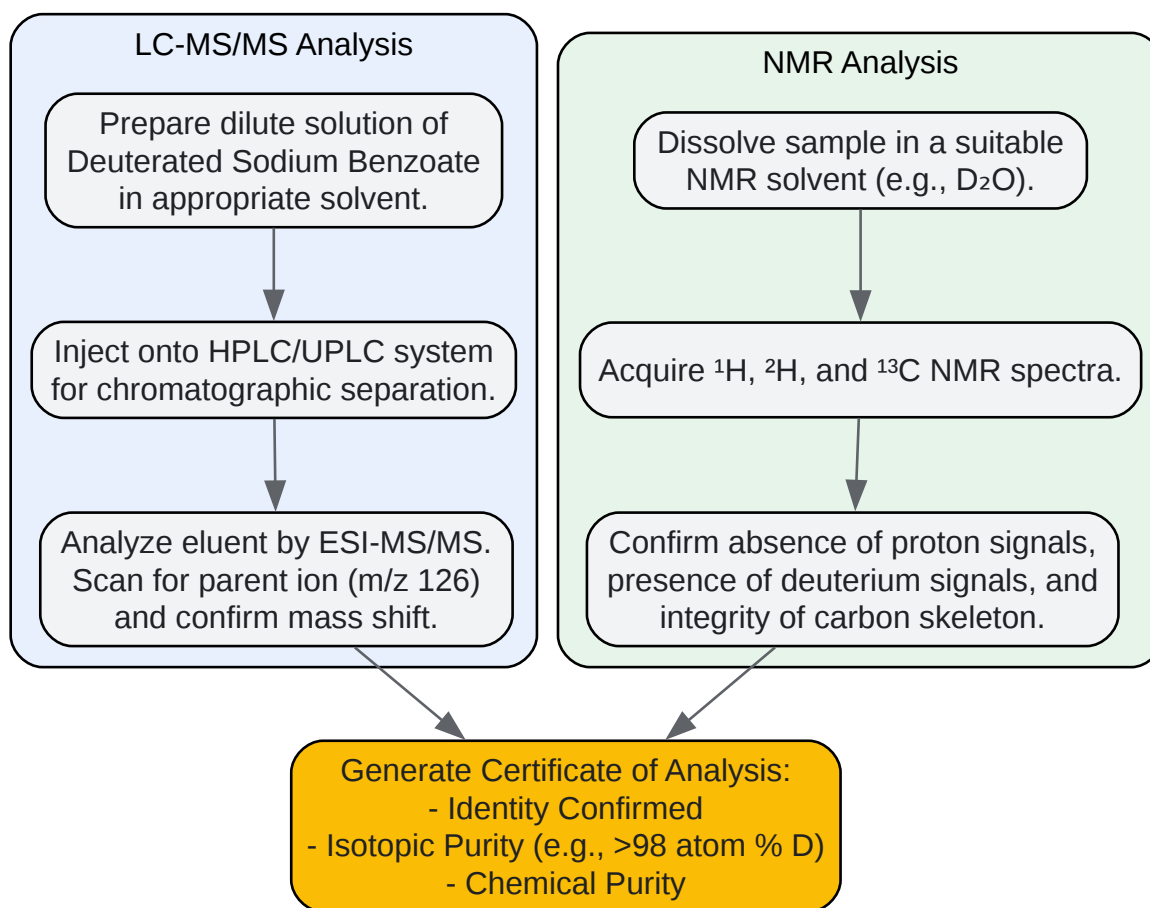
- ^1H -NMR (Proton NMR): In a ^1H -NMR spectrum of highly enriched **sodium benzoate-d5** (in a solvent like D_2O), the characteristic aromatic proton signals (typically 7.3-7.8 ppm) will be almost entirely absent.^[16] The degree of signal reduction directly correlates with the level of deuteration.
- ^2H -NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ^2H -NMR spectrum will show signals in the aromatic region, confirming the presence and location of the deuterium atoms. It is a highly effective method for analyzing highly deuterated compounds.^[17]
- ^{13}C -NMR: The ^{13}C spectrum will be similar to the non-deuterated standard, confirming the integrity of the carbon backbone. However, carbons bonded to deuterium will show characteristic triplet splitting due to C-D coupling.

Mass Spectrometry (MS)

MS provides definitive confirmation of successful deuteration by measuring the molecular weight of the compound.

- Principle: Electrospray ionization (ESI) is commonly used to ionize the benzoate molecule.^{[18][19]} For **sodium benzoate-d5**, the benzoate anion ($[\text{C}_6\text{D}_5\text{COO}]^-$) will have a mass-to-charge ratio (m/z) of 126, which is 5 units higher than the non-deuterated benzoate anion (m/z 121). This "M+5" mass shift is unambiguous proof of pentadeuteration.
- High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, allowing for confirmation of the elemental formula (including the number of deuterium atoms) with a high degree of confidence.^[20]

Analytical Workflow for Quality Control



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Caption: A typical analytical workflow for the quality control of synthesized **sodium benzoate-d₅**.

Applications in Drug Development and Research

The unique properties of deuterated sodium benzoate make it an invaluable tool in several scientific domains.

Internal Standard for Quantitative Analysis

The "gold standard" for quantitative bioanalysis using LC-MS/MS involves the use of a stable isotope-labeled internal standard.

- Causality: Deuterated **sodium benzoate-d₅** is an ideal internal standard for the quantification of sodium benzoate. It co-elutes with the non-deuterated analyte during

chromatography but is easily distinguished by its higher mass in the mass spectrometer.[10] Because it behaves almost identically during sample extraction, chromatography, and ionization, it effectively corrects for any sample loss or matrix effects, leading to highly accurate and precise quantification.

Protocol: Use as an Internal Standard in LC-MS/MS

- **Stock Solution Preparation:** Prepare a certified stock solution of **sodium benzoate-d5** (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
- **Working Solution:** Create a dilute working internal standard (IS) solution (e.g., 100 ng/mL) from the stock.
- **Sample Preparation:** To each unknown sample, calibrator, and quality control sample, add a small, fixed volume of the working IS solution at the very beginning of the extraction process.
- **Extraction:** Perform the sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- **LC-MS/MS Analysis:** Analyze the final extracts by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (e.g., m/z 121 \rightarrow 77) and the internal standard (e.g., m/z 126 \rightarrow 82).[21]
- **Quantification:** The concentration of the analyte in the unknown sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve.

Use in Metabolic and Pharmacokinetic (PK) Studies

Deuterium labeling is a powerful method for tracing the metabolic fate of molecules.[10] While sodium benzoate itself is rapidly metabolized and excreted, the principles of using its deuterated form apply to more complex drug molecules. Researchers can administer the deuterated compound and use MS-based techniques to identify and quantify metabolites, which will retain the deuterium label unless the metabolic transformation occurs at the site of deuteration. This allows for a clear distinction between endogenous compounds and drug-derived metabolites.

Conclusion

Deuterated sodium benzoate is more than just an isotopically labeled version of a common preservative; it is a precision tool that enables significant advancements in analytical chemistry and pharmaceutical development. Its role as an ideal internal standard ensures the accuracy and reliability of quantitative bioanalysis, a cornerstone of drug safety and efficacy studies. Furthermore, its application as a metabolic tracer provides invaluable insights into the complex pathways of drug metabolism. The synthesis and rigorous characterization of this compound are foundational to its reliable application, demanding expertise in both organic synthesis and advanced analytical techniques. As the pharmaceutical industry continues to seek greater precision and understanding in drug development, the utility of compounds like **sodium benzoate-d5** will remain indispensable.

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